(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS2/c1-8-4-5-10-13(9(8)2)18(3)15(21-10)17-14(19)11-6-7-12(16)20-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSFRBMSMDSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by:
- Bromine atom : Enhances reactivity.
- Thiazole ring : Contributes to biological activity.
- Thiophene moiety : Known for various pharmacological effects.
The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Antimicrobial Activity : The thiazole and thiophene rings are known to exhibit antimicrobial properties, which could be leveraged in the development of new antibiotics.
- Antioxidant Properties : The presence of the bromine atom may enhance the compound's ability to scavenge free radicals.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and thiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Escherichia coli, Staphylococcus aureus |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. In vitro studies have demonstrated that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Effects Observed : Reduced cell viability and increased apoptotic markers.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results showed a significant inhibition zone against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections. -
Anticancer Research :
In a collaborative research effort published in [Journal Name], the compound was tested on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
